molecular formula C16H10BrNO3 B2860400 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22394-23-6

2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2860400
CAS No.: 22394-23-6
M. Wt: 344.164
InChI Key: MRWGJWVERUCIOT-UHFFFAOYSA-N
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Description

2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.164. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(2-bromoacetyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWGJWVERUCIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

In cellular studies, 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione has shown significant effects on cell viability. It was found to induce apoptosis and necrosis in Raji cells, a type of lymphoma cell. This suggests that the compound may have potential as an anticancer agent.

Biological Activity

The compound 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as bromoacetyl isoindole , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of a precursor compound followed by cyclization reactions. The compound's structure is confirmed through various spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, the molecular formula is C16H10BrN1O3C_{16}H_{10}BrN_{1}O_{3} with a molecular weight of 344.16 g/mol .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from the parent compound. For example, a series of phthalimide derivatives based on this compound were tested against various bacterial strains using agar well diffusion assays. The minimal inhibitory concentrations (MICs) were determined for the most active compounds.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Pseudomonas aeruginosa

The results indicated that several derivatives exhibited significant antibacterial activity, with some being comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A431 (epidermoid carcinoma)15Doxorubicin (10)
MCF-7 (breast cancer)20Doxorubicin (12)
U251 (glioblastoma)25Doxorubicin (15)

Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts and a few hydrogen bonding interactions . This interaction profile may contribute to its observed cytotoxicity.

Case Studies

A notable case study involved the evaluation of a derivative of this compound against human glioblastoma cells. The study found that the compound induced apoptosis as evidenced by increased propidium iodide staining and significant alterations in mitochondrial membrane potential. Furthermore, treated cells exhibited ultrastructural changes consistent with apoptosis .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthetic optimization involves Design of Experiments (DoE) principles. For example, a full factorial design can evaluate variables such as temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Response variables include yield and purity. Statistical tools like ANOVA identify significant factors . Preliminary steps should prioritize protecting-group strategies for the isoindole-dione core and bromoacetyl moiety to avoid side reactions .

Q. Example Table: Factorial Design Parameters

VariableLow LevelHigh Level
Temperature (°C)60100
SolventTHFDMF
Catalyst (mol%)0.52.0

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC, GC-MS) techniques. NMR analysis should focus on resolving diastereotopic protons in the isoindole-dione ring and verifying bromoacetyl substitution patterns. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Cross-validate with elemental analysis (C, H, N) .

Q. Example Table: Key NMR Peaks

Proton EnvironmentExpected δ (ppm)Multiplicity
Isoindole-dione carbonyl170–175Singlet
Bromoacetyl CH₂3.8–4.2Quartet

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear nitrile gloves, and store in amber vials under inert gas (N₂/Ar) to prevent bromoacetyl degradation. Conduct a risk assessment for skin/eye irritation and respiratory hazards using SDS data. Emergency procedures should address bromine leakage (neutralize with NaHCO₃) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromoacetyl group in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate activation energies for nucleophilic substitution (SN2) at the bromoacetyl site. Software like Gaussian or ORCA can model transition states and electron density maps. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Solvent effects (polar aprotic vs. protic) should be incorporated via continuum solvation models .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays vs. cytotoxicity)?

  • Methodological Answer : Apply dose-response curve normalization to distinguish target-specific effects from nonspecific toxicity. For example, IC₅₀ values in antimicrobial assays (vs. S. aureus) may conflict with mammalian cell viability (MTT assay). Use selectivity indices (SI = IC₅₀-toxicity / IC₅₀-activity) to prioritize analogs. Replicate assays under standardized conditions (pH, serum concentration) to minimize variability .

Q. How does reactor design influence scalability for photochemical derivatization of this compound?

  • Methodological Answer : Microfluidic reactors enhance light penetration and mixing efficiency for photochemical steps (e.g., UV-induced cycloadditions). Key parameters include residence time distribution (RTD) and photon flux (measured via actinometry). Compare batch vs. flow systems using metrics like space-time yield (STY) and product consistency .

Q. What methodologies address instability of intermediates during multi-step synthesis?

  • Methodological Answer : Implement in-situ monitoring (e.g., ReactIR, PAT tools) to detect transient intermediates like enolates or radical species. Stabilize reactive intermediates via low-temperature quenches (−78°C) or trapping agents (TEMPO for radicals). Use DoE to optimize quenching speed and solvent polarity .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science for functional polymer design?

  • Methodological Answer : The isoindole-dione core acts as a photoactive moiety in conjugated polymers . Synthesize block copolymers via Suzuki-Miyaura coupling, using the bromoacetyl group as a termination site. Characterize optoelectronic properties (UV-Vis, PL spectroscopy) and thermal stability (TGA/DSC) .

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